5-Benzyl-1-[3-(trifluoromethyl)phenyl]-1,3,5-triazinane-2-thione
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Overview
Description
5-Benzyl-1-[3-(trifluoromethyl)phenyl]-1,3,5-triazinane-2-thione is a heterocyclic compound that features a triazinane ring substituted with a benzyl group and a trifluoromethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Benzyl-1-[3-(trifluoromethyl)phenyl]-1,3,5-triazinane-2-thione typically involves the reaction of benzylamine with 3-(trifluoromethyl)benzaldehyde to form an intermediate Schiff base. This intermediate is then cyclized with thiourea under acidic conditions to yield the desired triazinane-2-thione compound .
Industrial Production Methods: Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazinane ring, potentially leading to ring-opening or hydrogenation of the nitrogen atoms.
Substitution: The benzyl and trifluoromethylphenyl groups can participate in electrophilic and nucleophilic substitution reactions, respectively.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced triazinane derivatives.
Substitution: Various substituted benzyl and trifluoromethylphenyl derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds with potential biological activity.
Biology: In biological research, this compound can be used to study the effects of trifluoromethyl groups on biological activity and molecular interactions.
Industry: In the industrial sector, this compound can be used in the development of new materials with unique properties, such as increased stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 5-Benzyl-1-[3-(trifluoromethyl)phenyl]-1,3,5-triazinane-2-thione involves its interaction with molecular targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This can lead to interactions with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
1-Benzyl-3-(trifluoromethyl)benzene: Similar in structure but lacks the triazinane ring.
5-Benzyl-1-phenyl-1,3,5-triazinane-2-thione: Similar but without the trifluoromethyl group.
1-Benzyl-3-(trifluoromethyl)phenyl-1,3,5-triazine: Similar but with a triazine ring instead of a triazinane ring.
Uniqueness: The presence of both the benzyl and trifluoromethylphenyl groups on the triazinane ring makes 5-Benzyl-1-[3-(trifluoromethyl)phenyl]-1,3,5-triazinane-2-thione unique. The trifluoromethyl group imparts increased lipophilicity and metabolic stability, while the triazinane ring provides a versatile scaffold for further functionalization.
Properties
Molecular Formula |
C17H16F3N3S |
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Molecular Weight |
351.4 g/mol |
IUPAC Name |
5-benzyl-1-[3-(trifluoromethyl)phenyl]-1,3,5-triazinane-2-thione |
InChI |
InChI=1S/C17H16F3N3S/c18-17(19,20)14-7-4-8-15(9-14)23-12-22(11-21-16(23)24)10-13-5-2-1-3-6-13/h1-9H,10-12H2,(H,21,24) |
InChI Key |
BWPCCIRONFZHCH-UHFFFAOYSA-N |
Canonical SMILES |
C1NC(=S)N(CN1CC2=CC=CC=C2)C3=CC=CC(=C3)C(F)(F)F |
Origin of Product |
United States |
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